5-(Acetyloxy)-4-oxo-3,4-dihydro-2H-pyran-3-yl benzoate
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Overview
Description
5-(Acetyloxy)-4-oxo-3,4-dihydro-2H-pyran-3-yl benzoate is an organic compound that features a pyran ring fused with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetyloxy)-4-oxo-3,4-dihydro-2H-pyran-3-yl benzoate typically involves the esterification of 5-hydroxy-4-oxo-3,4-dihydro-2H-pyran-3-yl benzoate with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions often include heating the mixture to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Acetyloxy)-4-oxo-3,4-dihydro-2H-pyran-3-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by using reagents such as bromine or nitric acid.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid and alcohol.
Oxidation: Can produce various oxidized derivatives depending on the specific conditions and reagents used.
Substitution: Results in substituted benzoate derivatives with different functional groups on the aromatic ring.
Scientific Research Applications
5-(Acetyloxy)-4-oxo-3,4-dihydro-2H-pyran-3-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Acetyloxy)-4-oxo-3,4-dihydro-2H-pyran-3-yl benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share a similar aromatic structure and have been studied for their antimicrobial and anticancer activities.
Benzyl benzoate: Another benzoate ester with different biological activities and applications.
Uniqueness
5-(Acetyloxy)-4-oxo-3,4-dihydro-2H-pyran-3-yl benzoate is unique due to its combination of a pyran ring and a benzoate ester, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89890-52-8 |
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Molecular Formula |
C14H12O6 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
(5-acetyloxy-4-oxo-2,3-dihydropyran-3-yl) benzoate |
InChI |
InChI=1S/C14H12O6/c1-9(15)19-11-7-18-8-12(13(11)16)20-14(17)10-5-3-2-4-6-10/h2-7,12H,8H2,1H3 |
InChI Key |
AUYPIXAFYUQFGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=COCC(C1=O)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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